Cas no 5782-70-7 (4-Isopropylpyrimidin-2-amine)

4-Isopropylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Isopropylpyrimidin-2-amine
- 2-Pyrimidinamine, 4-(1-methylethyl)- (9CI)
- 4-Isopropyl-2-pyrimidinamine
- 4-propan-2-ylpyrimidin-2-amine
- 2-Amino-4-isopropyl-pyrimidin
- 4-isopropyl-pyrimidin-2-ylamine
- PYR059
- SB55873
- DTXSID60562457
- AVRNZAITOUMSPB-UHFFFAOYSA-N
- SCHEMBL18401381
- GS2554
- SCHEMBL83993
- 5782-70-7
- 4-(Propan-2-yl)pyrimidin-2-amine
- DB-367869
- AKOS005174637
- AS-43638
- EN300-1256018
- 2-pyrimidinamine,4-(1-methylethyl)-
- CS-0453916
- MFCD11847654
-
- MDL: MFCD11847654
- Inchi: InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)
- InChI Key: AVRNZAITOUMSPB-UHFFFAOYSA-N
- SMILES: CC(C)C1=NC(=N)NC=C1
Computed Properties
- Exact Mass: 137.09500
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: NA
- Density: 1.1±0.1 g/cm3
- Boiling Point: 278.9±33.0 °C at 760 mmHg
- PSA: 51.80000
- LogP: 1.76340
4-Isopropylpyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
4-Isopropylpyrimidin-2-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Isopropylpyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB294135-1 g |
4-Isopropyl-2-pyrimidinamine; 95% |
5782-70-7 | 1g |
€289.80 | 2023-04-26 | ||
Matrix Scientific | 064458-500mg |
4-Isopropylpyrimidin-2-amine |
5782-70-7 | 500mg |
$237.00 | 2023-09-11 | ||
Chemenu | CM165399-1g |
4-Isopropylpyrimidin-2-amine |
5782-70-7 | 95% | 1g |
$430 | 2021-08-05 | |
Enamine | EN300-1256018-2500mg |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95.0% | 2500mg |
$486.0 | 2023-10-02 | |
Enamine | EN300-1256018-10.0g |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95% | 10g |
$1759.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524583-1g |
4-isopropylpyrimidin-2-amine |
5782-70-7 | 98% | 1g |
¥3068.00 | 2024-05-08 | |
Enamine | EN300-1256018-0.1g |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95% | 0.1g |
$81.0 | 2023-06-08 | |
Enamine | EN300-1256018-1.0g |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95% | 1g |
$232.0 | 2023-06-08 | |
Enamine | EN300-1256018-250mg |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95.0% | 250mg |
$114.0 | 2023-10-02 | |
Enamine | EN300-1256018-500mg |
4-(propan-2-yl)pyrimidin-2-amine |
5782-70-7 | 95.0% | 500mg |
$181.0 | 2023-10-02 |
4-Isopropylpyrimidin-2-amine Related Literature
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on 4-Isopropylpyrimidin-2-amine
Chemical Profile of 4-Isopropylpyrimidin-2-amine (CAS No. 5782-70-7)
4-Isopropylpyrimidin-2-amine, identified by its Chemical Abstracts Service (CAS) number 5782-70-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative has garnered attention due to its structural versatility and potential biological activities, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 4-Isopropylpyrimidin-2-amine consists of a pyrimidine ring substituted with an isopropyl group at the 4-position and an amino group at the 2-position. This configuration imparts unique electronic and steric properties, which can be exploited to modulate interactions with biological targets. The presence of both electron-withdrawing and electron-donating groups on the pyrimidine core enhances its reactivity, facilitating further functionalization for drug development purposes.
In recent years, 4-Isopropylpyrimidin-2-amine has been explored as a key intermediate in the synthesis of various pharmacologically active molecules. Its utility extends to the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. The compound’s ability to serve as a versatile building block has been highlighted in several cutting-edge studies published in leading scientific journals.
One notable application of 4-Isopropylpyrimidin-2-amine is in the design of Janus kinases (JAK) inhibitors, which play a crucial role in inflammatory and autoimmune diseases. Researchers have leveraged the compound’s structural features to develop novel inhibitors with improved selectivity and efficacy. For instance, modifications at the 4-isopropyl position have been shown to enhance binding affinity to specific JAK isoforms, thereby offering promising therapeutic avenues.
Furthermore, 4-Isopropylpyrimidin-2-amine has been investigated for its potential in antiviral research. The pyrimidine core is a common motif in nucleoside analogs, which are widely used to inhibit viral replication. By incorporating 4-Isopropylpyrimidin-2-amine into viral polymerase inhibitors, scientists aim to develop drugs that can effectively target RNA and DNA viruses without significant off-target effects.
The agrochemical sector has also recognized the significance of 4-Isopropylpyrimidin-2-amine as a precursor for developing novel pesticides and herbicides. Its structural framework allows for the creation of compounds that can interact with enzymatic pathways in pests and weeds, providing effective crop protection solutions. Recent studies have demonstrated its role in synthesizing bioactive molecules that exhibit herbicidal activity while maintaining environmental safety.
The synthesis of 4-Isopropylpyrimidin-2-amine typically involves multi-step organic reactions, starting from readily available pyrimidine derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making the compound more accessible for research and industrial applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and condensation reactions are commonly employed to construct the desired structure with high purity.
In terms of pharmacokinetic properties, 4-Isopropylpyrimidin-2-amine exhibits moderate solubility in organic solvents, which is advantageous for formulation development. Its metabolic stability has been assessed through preclinical studies, providing insights into its potential pharmacokinetic profile. These findings are crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
The future prospects of 4-Isopropylpyrimidin-2-amine are promising, with ongoing research exploring its applications in emerging therapeutic areas such as oncology and neurology. The compound’s ability to serve as a scaffold for structure-based drug design continues to drive innovation in medicinal chemistry. Collaborative efforts between academia and industry are expected to yield novel derivatives with enhanced biological activity and improved clinical outcomes.
In conclusion, 4-Isopropylpyrimidin-2-am ine (CAS No. 5782-707) is a multifaceted compound with significant potential across multiple sectors of chemical research. Its structural features and biological activities make it a valuable asset in pharmaceutical development, agrochemical innovation, and beyond. As scientific understanding advances, the applications of this compound are likely to expand, contributing to advancements in human health and agricultural productivity.
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